molecular formula C22H21F3N8 B1672478 N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine CAS No. 551919-98-3

N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Cat. No. B1672478
CAS RN: 551919-98-3
M. Wt: 454.5 g/mol
InChI Key: ZOTNSCLLJKXGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW779439X is a cyclin dependent kinase inhibitor.

Scientific Research Applications

Antibacterial Agent

GW779439X has been reported to enhance the response of Methicillin-Sensitive Staphylococcus Aureus (MSSA) and Methicillin-Resistant Staphylococcus Aureus (MRSA) isolates to a variety of β-lactam antibiotics via PASTA kinase Stk1 inhibition . This makes it a potential candidate for use as an antibacterial agent.

Antibiotic Adjuvant

GW779439X has been identified as an inhibitor of the S. aureus PASTA kinase Stk1 . It potentiates the activity of β-lactam antibiotics against various MRSA and MSSA isolates, some even crossing the breakpoint from resistant to sensitive . This suggests that GW779439X could be used as an antibiotic adjuvant to enhance the effectiveness of existing antibiotics.

Aurora Kinase Inhibitor

GW779439X has been identified as an AURKA inhibitor . AURKA, or Aurora Kinase A, is a protein that functions in the regulation of mitosis, or cell division. Inhibitors of this protein are often used in cancer treatment, suggesting potential applications of GW779439X in oncology.

Apoptosis Inducer

GW779439X has been found to induce apoptosis by the caspases 3/7 pathway . Apoptosis, or programmed cell death, is a crucial process in development and disease, and compounds that can induce apoptosis have potential applications in treating diseases like cancer.

Antimalarial Agent

TCMDC-138687, another name for the compound, has been identified as an inhibitor of P. falciparum CLK3 . This kinase is a potential target for antimalarial drugs, suggesting that TCMDC-138687 could be used in the treatment of malaria .

Drug Repurposing

The compound has been discussed in the context of drug repurposing, specifically for the development of new antimicrobials . This suggests that it could potentially be used in novel ways to treat a variety of infections.

Mechanism of Action

Target of Action

GW779439X, also known as TCMDC-138687, N-(4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, is a kinase inhibitor . It primarily targets the Stk1 kinase , a penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase in Staphylococcus aureus . It also inhibits AURKA , a member of the Aurora Kinase family, and CDK , a cyclin-dependent kinase.

Mode of Action

GW779439X interacts with its targets by inhibiting their activity. It sensitizes methicillin-resistant Staphylococcus aureus (MRSA) to various β-lactam antibiotics through inhibition of the PASTA kinase Stk1 . It also induces apoptosis by the caspases 3/7 pathway as an AURKA inhibitor .

Biochemical Pathways

The inhibition of Stk1 by GW779439X potentiates the activity of β-lactam antibiotics against various MRSA and methicillin-sensitive Staphylococcus aureus (MSSA) isolates . This suggests that GW779439X affects the biochemical pathways related to bacterial resistance to β-lactam antibiotics. The induction of apoptosis via the caspases 3/7 pathway indicates that GW779439X also influences cell death pathways .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The result of GW779439X’s action is the potentiation of β-lactam antibiotics against various MRSA and MSSA isolates, with some even crossing the breakpoint from resistant to sensitive . It also induces apoptosis in cells via the caspases 3/7 pathway .

Action Environment

It’s worth noting that the presence and orientation of gw779439x’s methylpiperazine moiety was crucial for robust biochemical and microbiologic activity . This suggests that the molecular structure of GW779439X plays a significant role in its action and efficacy.

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTNSCLLJKXGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.